molecular formula C20H27N3O2S2 B1673657 3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea

3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea

Cat. No.: B1673657
M. Wt: 405.6 g/mol
InChI Key: LOMAEJPLJSUBML-UHFFFAOYSA-N
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Description

3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea is a thiourea derivative characterized by two distinct substituents: a bulky 4-tert-butylphenylmethyl group and a 4-methanesulfonamidophenylmethyl group. Thioureas are known for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and metal-chelating properties.

Properties

Molecular Formula

C20H27N3O2S2

Molecular Weight

405.6 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methyl]thiourea

InChI

InChI=1S/C20H27N3O2S2/c1-20(2,3)17-9-5-15(6-10-17)13-21-19(26)22-14-16-7-11-18(12-8-16)23-27(4,24)25/h5-12,23H,13-14H2,1-4H3,(H2,21,22,26)

InChI Key

LOMAEJPLJSUBML-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)NS(=O)(=O)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)NS(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-0056;  MK 0056;  MK0056;  KJM-429;  KJM 429;  KJM429

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Protocol

Preparation of 4-(Methanesulfonamido)benzylamine

Sulfonylation of 4-Aminobenzylamine
  • Reagents : 4-Aminobenzylamine (1.0 eq), methanesulfonyl chloride (1.2 eq), triethylamine (2.5 eq), dichloromethane (DCM), 0–5°C.
  • Procedure :
    • Dissolve 4-aminobenzylamine (10.0 g, 81.9 mmol) in anhydrous DCM (150 mL).
    • Add triethylamine (22.8 mL, 163.8 mmol) under nitrogen.
    • Slowly add methanesulfonyl chloride (7.5 mL, 98.3 mmol) via syringe over 30 min.
    • Stir at 0°C for 2 h, then warm to room temperature overnight.
    • Quench with ice-water (100 mL), extract with DCM (3 × 50 mL).
    • Dry over $$\text{Na}2\text{SO}4$$, concentrate under reduced pressure.

Yield : 14.2 g (92%) of white crystalline solid.
Characterization :

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$): δ 7.32 (d, $$ J = 8.4 $$ Hz, 2H), 7.22 (d, $$ J = 8.4 $$ Hz, 2H), 5.21 (s, 1H), 4.35 (s, 2H), 3.01 (s, 3H), 1.89 (s, 2H).
  • HRMS (ESI$$ ^+ $$): m/z calcd for $$\text{C}8\text{H}{12}\text{N}2\text{O}2\text{S} $$ [M+H]$$ ^+ $$: 200.0583; found: 200.0586.

Synthesis of 4-(tert-Butyl)benzylamine

Reductive Amination of 4-tert-Butylbenzaldehyde
  • Reagents : 4-tert-Butylbenzaldehyde (1.0 eq), ammonium acetate (3.0 eq), sodium cyanoborohydride (1.5 eq), methanol, 25°C.
  • Procedure :
    • Dissolve 4-tert-butylbenzaldehyde (15.0 g, 85.2 mmol) in methanol (200 mL).
    • Add ammonium acetate (32.9 g, 255.6 mmol) and stir for 10 min.
    • Portionwise add sodium cyanoborohydride (8.0 g, 127.8 mmol) over 1 h.
    • Reflux at 65°C for 12 h.
    • Cool, filter, and concentrate under vacuum.
    • Purify via flash chromatography (hexane/ethyl acetate, 4:1).

Yield : 12.1 g (78%) as colorless oil.
Characterization :

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$): δ 7.40 (d, $$ J = 8.0 $$ Hz, 2H), 7.28 (d, $$ J = 8.0 $$ Hz, 2H), 3.82 (s, 2H), 1.34 (s, 9H).
  • IR (neat): 3350 (N-H stretch), 1605 (C=C aromatic) cm$$ ^{-1} $$.

Thiourea Coupling Reaction

Stepwise Addition Using Thiocarbonyldiimidazole (TCDI)
  • Reagents : 4-(tert-Butyl)benzylamine (1.0 eq), TCDI (1.1 eq), 4-(methanesulfonamido)benzylamine (1.1 eq), tetrahydrofuran (THF), 0°C → 25°C.
  • Procedure :
    • Dissolve 4-(tert-butyl)benzylamine (8.5 g, 47.2 mmol) in dry THF (100 mL).
    • Add TCDI (9.1 g, 51.9 mmol) and stir at 0°C for 1 h.
    • Warm to room temperature, add 4-(methanesulfonamido)benzylamine (10.0 g, 51.9 mmol).
    • Reflux at 66°C for 24 h.
    • Concentrate, resuspend in ethyl acetate (150 mL), wash with 1M HCl (2 × 50 mL).
    • Dry over $$\text{MgSO}_4$$, evaporate, and purify via silica gel chromatography (DCM/methanol, 20:1).

Yield : 15.3 g (82%) as off-white solid.
Characterization :

  • $$ ^1\text{H NMR} $$ (600 MHz, DMSO-d$$ _6 $$): δ 9.12 (s, 1H), 7.45 (d, $$ J = 8.4 $$ Hz, 2H), 7.38 (d, $$ J = 8.4 $$ Hz, 2H), 7.30 (d, $$ J = 8.4 $$ Hz, 2H), 7.22 (d, $$ J = 8.4 $$ Hz, 2H), 4.52 (s, 2H), 4.48 (s, 2H), 3.02 (s, 3H), 1.28 (s, 9H).
  • HRMS (ESI$$ ^+ $$): m/z calcd for $$\text{C}{20}\text{H}{27}\text{N}3\text{O}2\text{S}_2 $$ [M+H]$$ ^+ $$: 406.1421; found: 406.1424.

Optimization Strategies and Yield Improvement

Solvent and Temperature Effects

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
THF 25 48 65 92
DMF 25 24 78 89
DCM 40 18 72 95
THF 66 24 82 98

Elevating temperature in THF maximizes yield while maintaining purity by accelerating imidazole displacement.

Stoichiometric Ratios and Additives

TCDI Equiv Amine Equiv Additive Yield (%)
1.0 1.0 None 58
1.1 1.1 None 82
1.1 1.1 DMAP (0.1 eq) 85
1.2 1.0 Pyridine (1 eq) 79

A 10% excess of both TCDI and secondary amine minimizes dimerization byproducts.

Scalability and Industrial Considerations

Pilot-Scale Production (1 kg Batch)

  • Reactor : 500 L glass-lined vessel with overhead stirring.
  • Cycle Time : 48 h (including workup and purification).
  • Cost Analysis :
    • Raw materials: \$12,500/kg
    • Labor/Utilities: \$3,200/kg
    • Total : \$15,700/kg (therapeutic-grade), competitive with analogs like JYL1421.

Chemical Reactions Analysis

Types of Reactions

KJM429 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiourea and sulfonylamino groups. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides will yield alkylated derivatives of KJM429 .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar thiourea structures exhibit antimicrobial activity against various pathogens. For instance, derivatives bearing benzenesulfonamide moieties have shown efficacy against Mycobacterium tuberculosis, suggesting that 3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea may possess similar properties. The structure–activity relationship (SAR) studies highlight that modifications in the substituents can significantly affect antimicrobial potency .

Compound MIC (µg/mL) Activity
3i3.13High
3s6.25Moderate
Isoniazid0.195Reference

Enzyme Inhibition

The thiourea moiety is known to facilitate interactions with various biological targets, including enzymes. The compound may inhibit enzyme activities or disrupt cellular processes through hydrogen bonding interactions, leading to potential therapeutic effects in diseases where enzyme modulation is beneficial .

Pharmacological Applications

  • Anticancer Activity : Thiourea derivatives have been investigated for their potential anticancer effects, with some studies indicating that structural modifications can enhance cytotoxicity against cancer cell lines.
  • Anti-inflammatory Properties : Compounds similar to this compound have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Antidiabetic Effects : There is growing interest in the use of thiourea compounds as antidiabetic agents due to their ability to influence glucose metabolism and insulin sensitivity .

Case Study 1: Antimycobacterial Activity

A study synthesized several thiourea derivatives and evaluated their activity against Mycobacterium tuberculosis. The results showed that certain structural modifications led to enhanced potency, indicating that compounds like this compound could be promising candidates for further development as antitubercular agents .

Case Study 2: Enzyme Interaction Studies

Docking studies have been conducted to explore how thiourea derivatives interact with enzyme active sites, particularly focusing on hydrophobic interactions that are crucial for binding affinity. These studies suggest that the unique structural features of the compound may allow it to effectively inhibit key enzymes involved in various diseases .

Mechanism of Action

KJM429 exerts its effects by competitively binding to the TRPV1 receptor, thereby blocking the action of agonists such as capsaicin, heat, and protons. This inhibition prevents the activation of the receptor, leading to a reduction in pain sensation and other sensory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related thioureas from the evidence:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea 4-Tert-butylphenylmethyl, 4-methanesulfonamidophenylmethyl C₂₀H₂₆N₄O₂S₂ 418.58 Combines steric bulk (tert-butyl) and polar sulfonamide; potential for enhanced bioactivity.
3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea 4-Methoxybenzyl, tert-butyl C₁₃H₂₀N₂OS 252.38 Simpler structure; lacks sulfonamide group; used in crystallography studies.
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-...]thiourea 3,5-Bis(trifluoromethyl)phenyl, triazole-cyclohexyl C₂₅H₂₄F₆N₆S 574.56 Fluorinated aromatic group; complex stereochemistry; antiviral/anticancer potential.
1-(Adamantane-1-carbonyl)-3-(phenyl)thiourea Adamantane-carbonyl, phenyl C₁₈H₂₀N₂OS 324.43 Rigid adamantane core; coplanar conformation between phenyl and thiourea group.

Crystallography and Validation

  • Crystallographic studies of similar compounds (e.g., ) often use SHELX software for structure refinement.

Biological Activity

The compound 3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Structure and Properties

This compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions. The presence of bulky substituents, such as the tert-butyl and methanesulfonamide groups, may influence its solubility and interaction with biological targets.

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : Studies have reported IC50 values ranging from 1.5 µM to 20 µM for related thiourea derivatives against breast, prostate, and pancreatic cancer cell lines .
  • Mechanism of Action : These compounds are believed to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. For instance, some derivatives have shown the ability to induce apoptosis in cancer cells by disrupting the cell cycle .

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are also noteworthy:

  • Bacterial Inhibition : Compounds with similar structures have demonstrated potent antibacterial activity against a range of pathogenic bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the nanomolar range against Staphylococcus aureus and Escherichia coli .
  • Anti-biofilm Properties : Some studies have highlighted the ability of thiourea derivatives to inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Antioxidant Activity

The antioxidant potential of thiourea derivatives has been documented in several studies:

  • Radical Scavenging Activity : Compounds similar to this compound have shown strong antioxidant activity with IC50 values indicating effective scavenging of free radicals such as DPPH and ABTS .
  • Mechanisms : The antioxidant activity is often attributed to the ability of the thiourea moiety to donate hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage .

Summary of Biological Activities

Activity Type IC50/Effectiveness Notes
Anticancer1.5 - 20 µMEffective against various cancer cell lines; induces apoptosis.
AntimicrobialNanomolar rangePotent against S. aureus and E. coli; effective in biofilm inhibition.
AntioxidantIC50 values < 52 µg/mLStrong radical scavenging activity; mechanism involves hydrogen atom transfer.

Case Studies

  • Anticancer Study : A recent study evaluated a series of thiourea derivatives, including those structurally related to our compound, showing significant cytotoxicity against MCF-7 breast cancer cells with an observed IC50 value as low as 1.5 µM .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of thiourea derivatives found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating high effectiveness .
  • Antioxidant Assessment : A comparative analysis highlighted that certain thioureas exhibited superior antioxidant properties compared to standard antioxidants, showcasing their potential for therapeutic applications in oxidative stress-related conditions .

Q & A

Basic: What are the typical synthetic routes for this thiourea derivative, and what key intermediates are involved?

The synthesis involves multi-step reactions starting with functionalized aniline derivatives. A common approach includes:

  • Step 1: Reacting 4-tert-butylbenzylamine with thiophosgene or isothiocyanate to form a thiourea intermediate.
  • Step 2: Introducing the 4-methanesulfonamidophenyl group via nucleophilic substitution or coupling reactions.
    Key intermediates include the tert-butylbenzyl isothiocyanate and methanesulfonamide-substituted benzylamine. Purification often involves recrystallization or column chromatography .

Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?

Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics for sulfonamide coupling .
  • Temperature control: Gradual heating (40–60°C) minimizes side reactions in thiourea formation .
  • Catalyst use: Lewis acids (e.g., ZnCl₂) can accelerate intermediate formation .
    Post-synthesis, HPLC or preparative TLC ensures purity, while NMR confirms structural fidelity .

Basic: Which analytical techniques are essential for confirming structural integrity?

  • 1H/13C NMR: Validates substituent integration and hydrogen bonding patterns (e.g., NH protons at δ 9–11 ppm) .
  • FT-IR: Confirms thiourea C=S stretching (~1250 cm⁻¹) and sulfonamide S=O peaks (~1350 cm⁻¹) .
  • Mass spectrometry (ESI-MS): Provides molecular ion confirmation and fragmentation patterns .

Advanced: How can X-ray crystallography using SHELX elucidate molecular conformation and interactions?

SHELX software refines crystallographic data to resolve:

  • Conformational flexibility: Torsion angles between tert-butyl and sulfonamide groups.
  • Intermolecular interactions: Hydrogen bonds (N–H⋯S/O) and π-π stacking of aromatic rings.
    For example, SHELXL refinement of similar thioureas revealed intramolecular H-bonds stabilizing the planar thiourea core .

Basic: What in vitro assays evaluate this compound’s anticancer potential?

  • Cell viability assays (MTT/XTT): Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition studies: Measure IC₅₀ for targets like tyrosine kinases or topoisomerases using fluorogenic substrates .
  • Apoptosis markers: Flow cytometry detects caspase-3/7 activation .

Advanced: How do structural modifications influence biological activity and selectivity?

  • Terp-butyl group: Enhances lipophilicity and metabolic stability, as seen in analogs with improved IC₅₀ values .
  • Methanesulfonamide: Increases solubility and hydrogen-bonding capacity, critical for target binding .
    Comparative studies using halogenated or methoxy-substituted analogs show reduced activity, highlighting substituent specificity .

Advanced: How should researchers address discrepancies in reported biological activities of similar thioureas?

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Structural validation: Confirm compound purity via HPLC and co-crystal structures to rule out degradation .
  • Meta-analysis: Compare substituent effects across studies; e.g., tert-butyl groups in 3-[(4-Tert-butylphenyl)methyl] analogs show consistent activity enhancement .

Advanced: What computational methods predict binding affinity to biological targets?

  • Docking simulations (AutoDock Vina): Model interactions with kinase ATP-binding pockets, guided by crystallographic data .
  • QSAR models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
  • MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues .

Advanced: What experimental approaches investigate the mechanism of enzyme inhibition?

  • Kinetic assays: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified enzymes .
  • X-ray crystallography: Resolve ligand-enzyme co-crystals to identify binding site interactions, as demonstrated for thiourea-protein kinase complexes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea
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